![molecular formula C20H16N2O4S B3483634 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3483634.png)
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Overview
Description
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It was first discovered by Takeda Pharmaceutical Company Limited in 2010 and has since undergone extensive preclinical and clinical studies.
Mechanism of Action
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid also inhibits other kinases in the B-cell receptor signaling pathway, including AKT, ERK, and SYK, which further enhances its anti-tumor activity.
Biochemical and Physiological Effects
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit cell proliferation, and reduce the production of cytokines and chemokines that promote tumor growth and survival. 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has also been shown to enhance the anti-tumor activity of other agents, such as rituximab and lenalidomide, in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid is its potential off-target effects on other kinases in the B-cell receptor signaling pathway, which may lead to adverse effects. Therefore, careful monitoring of patients is necessary to ensure safety and efficacy.
Future Directions
There are several future directions for the development of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid. One direction is to investigate its efficacy in combination with other agents, such as immune checkpoint inhibitors and CAR-T cell therapy, in order to enhance its anti-tumor activity. Another direction is to explore its potential in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the mechanism of action of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid and its potential off-target effects on other kinases.
Scientific Research Applications
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma (MM). In preclinical studies, 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has demonstrated potent and selective inhibition of BTK (Bruton's tyrosine kinase), a key enzyme in the B-cell receptor signaling pathway that is essential for the survival and proliferation of B-cells. In clinical trials, 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has shown promising efficacy and safety profiles in patients with relapsed or refractory CLL, NHL, and MM.
properties
IUPAC Name |
4-[[2-[(2-thiophen-2-ylacetyl)amino]benzoyl]amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-18(12-15-4-3-11-27-15)22-17-6-2-1-5-16(17)19(24)21-14-9-7-13(8-10-14)20(25)26/h1-11H,12H2,(H,21,24)(H,22,23)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQRBXOTITWSHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.